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Compound of Interest |

3-(4-Fluoro-3-methylphenyl)-3-
Compound Name:
pentanol

Cat. No.: B7878902

Get Quote
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The molecular formula C12H17FO denotes a variety of potential isomers, each with unique
physicochemical and biological properties. The presence of a fluorine atom is of particular
interest in medicinal chemistry, as its introduction into a molecule can significantly modulate
properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

After a thorough search of chemical databases, it was determined that there is no single,
extensively documented compound with the formula C12H17FO that would be suitable for a
detailed, evidence-based guide. Therefore, this guide will use 1-(hexyloxy)-4-fluorobenzene as
a representative structure. This compound, a fluorinated aromatic ether, provides an excellent
platform to discuss the key analytical techniques and synthetic considerations relevant to this
class of molecules.

Physicochemical Properties of 1-(hexyloxy)-4-
fluorobenzene

The following table outlines the predicted and known properties of 1-(hexyloxy)-4-
fluorobenzene and its close analogs. These properties are fundamental to designing
experimental protocols for its synthesis, purification, and analysis.
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Property Value/Expected Value Source/Rationale
Molecular Formula C12H17FO -
Molecular Weight 196.26 g/mol Calculated
IUPAC Name 1-(hexyloxy)-4-fluorobenzene -
CAS Number Not readily available -
Expected to be a colorless to Based on similar compounds
Appearance pale yellow liquid or low- like 1-bromo-4-
melting solid (hexyloxy)benzene.
Estimated to be in the range of
N ) ] Extrapolated from related
Boiling Point 230-250 °C at atmospheric )
aromatic ethers.
pressure
Expected to be soluble in
common organic solvents ) )
- ) Based on its predominantly
Solubility (e.g., ethanol, diethyl ether,

acetone) and insoluble in

water

nonpolar structure.[1]

Synthesis and Experimental Protocols

The following sections detail a robust synthetic route and analytical protocols for 1-

(hexyloxy)-4-fluorobenzene. These methods are based on well-established chemical principles

and are designed to be self-validating.

Synthesis via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a classic and reliable method for preparing ethers.

It involves the reaction of an alkoxide with a primary alkyl halide. In this case, we will generate

the phenoxide of 4-fluorophenol, which will then act as a nucleophile to displace a halide from

1-bromohexane.

Step-by-Step Methodology:

e Reaction Setup:
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o To a solution of 4-fluorophenol (1.0 equivalent) in a polar aprotic solvent such as N,N-
dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium
carbonate (1.5 equivalents).

o Stir the mixture at room temperature for 30 minutes to ensure the formation of the
potassium 4-fluorophenoxide.

o Alkylation:
o Add 1-bromohexane (1.1 equivalents) to the reaction mixture.

o Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography
(TLC). The reaction is typically complete within 4-6 hours.

o Work-up and Purification:
o Once the reaction is complete, cool the mixture to room temperature and pour it into water.

o Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50
mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure 1-(hexyloxy)-4-fluorobenzene.

Synthetic Workflow Diagram:

Caption: Williamson ether synthesis workflow for 1-(hexyloxy)-4-fluorobenzene.

Purity and Identity Confirmation by High-Performance
Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC with a C18 column is an excellent method for assessing the
purity of moderately nonpolar aromatic compounds. A diode-array detector (DAD) will be used
to obtain UV spectra for identity confirmation.
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Step-by-Step Methodology:
e Sample Preparation:
o Prepare a 1 mg/mL stock solution of the synthesized product in acetonitrile.

o Dilute this stock solution to a working concentration of 50 pug/mL with the initial mobile
phase composition.

e |nstrumentation and Conditions:

o HPLC System: A standard HPLC system with a binary pump, autosampler, column oven,
and DAD.

o Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pm).
o Mobile Phase:
= Solvent A: Water
» Solvent B: Acetonitrile
o Gradient Program:
= 0-5min: 70% B
= 5-20 min: 70% to 95% B
= 20-25 min: 95% B
s 25-25.1 min: 95% to 70% B
= 25.1-30 min: 70% B
o Flow Rate: 1.0 mL/min.
o Column Temperature: 35 °C.

o Injection Volume: 10 pL.
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o DAD Detection: 210-400 nm, with specific monitoring at the expected Amax (around 254
nm).

o Data Analysis:
o Purity will be determined by the area percentage of the main peak.

o The UV spectrum of the peak should be consistent across its width and can be used for
preliminary identification.

Structural Elucidation by NMR and Mass Spectrometry

Rationale: A combination of NMR and mass spectrometry is required for unambiguous
structural confirmation.

Expected Spectroscopic Data:

e 'H NMR (in CDCl3):

o

Atriplet at ~0.9 ppm (3H, terminal -CHs).

[¢]

A multiplet between ~1.3-1.8 ppm (8H, -(CH2)as-).

o

Atriplet at ~3.9 ppm (2H, -OCH3z-).

[e]

A multiplet in the aromatic region (~6.8-7.0 ppm, 4H) exhibiting coupling patterns
characteristic of a 1,4-disubstituted benzene ring with fluorine coupling.

« 13C NMR (in CDCl3):

o Signals for the six carbons of the hexyloxy chain (typically between 14-70 ppm).

o Four signals for the aromatic carbons, with their chemical shifts influenced by the fluorine
and oxygen substituents. The carbon attached to fluorine will appear as a doublet due to
C-F coupling.

e Mass Spectrometry (Electron lonization - El):

o Molecular lon Peak (M*): Expected at m/z = 196.
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o Key Fragmentation Patterns: Loss of the hexyl chain, and other characteristic

fragmentations of aromatic ethers.

Potential Applications and Signaling Pathway
Interactions (Hypothetical)

Fluorinated aromatic ethers are present in a number of biologically active molecules. The
combination of a lipophilic alkyl chain and a polarizable, fluorinated aromatic ring suggests that
1-(hexyloxy)-4-fluorobenzene could have interesting membrane-interacting properties or serve
as a scaffold for the development of new therapeutic agents. For instance, such structures can
sometimes act as modulators of nuclear receptors or ion channels.

Hypothetical Interaction with a Ligand-Gated lon Channel:

1—(hexyloxy)—4—ﬂuoro@

odulation

Ligand-Gated Ion Channel
(e.g., GABA-A Receptor)

| Cell Membrane | Gon Influx (e.g., CI‘D

Cellular Response
(e.g., Hyperpolarization)

Click to download full resolution via product page

Caption: Hypothetical modulation of a ligand-gated ion channel by C12H17FO.

Conclusion
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This technical guide has presented a comprehensive overview of the synthesis and analysis of
a representative compound for the molecular formula C12H17FO, namely 1-(hexyloxy)-4-
fluorobenzene. While specific experimental data for this exact molecule is scarce, the provided
protocols, based on established chemical principles, offer a robust framework for its
preparation and characterization. The detailed methodologies for synthesis, HPLC analysis,
and spectroscopic confirmation are designed to be broadly applicable to other similar
fluorinated aromatic compounds. This guide serves as a valuable resource for scientists and
researchers working in the fields of organic synthesis and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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